molecular formula C14H16N4O2 B2957875 N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide CAS No. 440331-89-5

N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide

Cat. No.: B2957875
CAS No.: 440331-89-5
M. Wt: 272.308
InChI Key: VOORPHANPBTOAR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclopentyl group, a benzotriazinone moiety, and an acetamide linkage. This compound is of interest due to its potential biological activities and its role in chemical synthesis.

Mechanism of Action

Target of Action

The primary targets of N-cyclopentyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and muscle control.

Mode of Action

This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine.

Result of Action

The result of the action of N-cyclopentyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is the inhibition of cell proliferation, particularly in breast cancer cells . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide typically involves the reaction of cyclopentylamine with 3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-acetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-cyclopentyl-2-(4-hydroxy-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide, while reduction may produce N-cyclopentyl-2-(4-hydroxy-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide .

Scientific Research Applications

N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide can be compared with similar compounds, such as:

  • N-cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
  • N-cyclooctyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
  • N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

These compounds share structural similarities but differ in the size of the cycloalkyl group or the presence of additional substituents. The unique combination of the cyclopentyl group and the benzotriazinone moiety in this compound may confer distinct chemical and biological properties .

Properties

IUPAC Name

N-cyclopentyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-13(15-10-5-1-2-6-10)9-18-14(20)11-7-3-4-8-12(11)16-17-18/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOORPHANPBTOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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